methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate
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Overview
Description
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate is a chemical compound with the molecular formula C11H11BrO3 It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate typically involves the bromination of a benzopyran derivative followed by esterification. One common method involves the reaction of 6-bromo-2H-chromen-2-one with methanol in the presence of a strong acid catalyst to form the desired ester . The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 6-substituted benzopyran derivatives.
Oxidation: Formation of 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid.
Reduction: Formation of 6-bromo-3,4-dihydro-2H-1-benzopyran-3-methanol.
Scientific Research Applications
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-2H-chromen-2-carboxylate
- 6-Bromo-chroman-2-carboxylic acid methyl ester
- 1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]
Uniqueness
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and ester functional groups
Properties
CAS No. |
1279816-68-0 |
---|---|
Molecular Formula |
C11H11BrO3 |
Molecular Weight |
271.1 |
Purity |
95 |
Origin of Product |
United States |
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